molecular formula C6H11Cl3N4S B1492030 3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride CAS No. 2098088-48-1

3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride

Cat. No.: B1492030
CAS No.: 2098088-48-1
M. Wt: 277.6 g/mol
InChI Key: PAAVOPSMGUSJDT-UHFFFAOYSA-N
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Description

3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride (CAS 2098088-48-1) is a high-purity chemical building block of significant interest in medicinal chemistry, particularly in the development of novel central nervous system (CNS) active agents. The 1,2,5-thiadiazole scaffold is a privileged structure in drug discovery, and its incorporation with a piperazine moiety provides a versatile handle for further synthetic elaboration into potential therapeutic candidates. Research indicates that structurally related thiadiazole-piperazine derivatives have demonstrated promising antidepressant-like activities in preclinical models, significantly reducing immobility times in tail-suspension and forced swim tests, suggesting a specific pharmacological effect . These compounds are designed with favorable pharmacokinetic properties, complying with Lipinski's rule of five for drug-likeness, and in silico predictions confirm their ability to cross the blood-brain barrier (BBB), a critical requirement for compounds targeting the CNS . This dihydrochloride salt is supplied as a cold-chain item to ensure stability and is intended solely for research applications in laboratory settings. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-4-piperazin-1-yl-1,2,5-thiadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4S.2ClH/c7-5-6(10-12-9-5)11-3-1-8-2-4-11;;/h8H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAVOPSMGUSJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSN=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Strategy

The synthesis of this compound generally follows a multi-step approach:

  • Step 1: Formation of 3-chloro-4-hydroxy-1,2,5-thiadiazole

    • Cyanoformamide is reacted with sulfur monochloride in a polar solvent (e.g., DMF) at room temperature for several hours.
    • The reaction mixture is then quenched with ice water, and the product is isolated by filtration and recrystallization.
    • This intermediate features a hydroxy group at the 4-position and chlorine at the 3-position.
  • Step 2: Conversion to 3-chloro-4-chlorothiadiazole or 3-chloro-4-alkoxy-thiadiazole

    • The hydroxy group can be substituted by other groups via reaction with hydrocarbonylating agents or alkyl cyanoformimidates to introduce alkoxy substituents.
    • Ether cleavage using Lewis acids (e.g., aluminum chloride) under non-aqueous conditions can regenerate the hydroxy derivative if needed.
  • Step 3: Introduction of the Piperazinyl Group

    • The 4-position substituent (hydroxy or alkoxy) is displaced by piperazine through nucleophilic substitution.
    • This reaction is often conducted in an inert organic solvent such as toluene or DMF, sometimes under reflux conditions.
    • The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.

Reaction Conditions and Solvents

  • Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and tetrahydrofuran (THF) are preferred for the initial thiadiazole ring formation due to their ability to dissolve both organic and inorganic reactants and stabilize intermediates.
  • Non-polar solvents like benzene, toluene, or xylene are used in ether cleavage or substitution steps involving Lewis acids.
  • Reaction temperatures typically range from 0 °C to 85 °C, with reaction times from 1 to 20 hours depending on the step and reagents.

Purification Techniques

  • Isolation of intermediates and final products is achieved by quenching the reaction mixture in water, followed by extraction with organic solvents such as ether or petroleum ether.
  • Vacuum distillation is employed to purify low-boiling thiadiazole derivatives.
  • Recrystallization from water or suitable solvents is used to obtain pure crystalline forms.
  • The dihydrochloride salt is generally obtained by acidification with hydrochloric acid and subsequent filtration.

Experimental Data and Examples

Example Starting Material(s) Reagents & Conditions Product Yield & Purification
1 Cyanoformamide + Sulfur Monochloride DMF, RT, 4 hours; quench with ice water 3-chloro-4-hydroxy-1,2,5-thiadiazole 12 g crude; recrystallized from water; M.P. 112 °C
2 Isopropyl cyanoformimidate + Sulfur Monochloride DMF, 15-20 °C, 16 hours; steam distillation 3-chloro-4-isopropoxy-1,2,5-thiadiazole Distilled under vacuum; B.P. 68-69 °C/15 mmHg
3 3-chloro-4-hydroxy-1,2,5-thiadiazole + Piperazine Toluene or DMF, reflux 3-chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole Isolated as dihydrochloride salt by HCl treatment

Mechanistic Insights and Optimization Notes

  • The reaction between cyanoformamide and sulfur monochloride proceeds via cyclization and chlorination to form the thiadiazole ring.
  • The substitution at the 4-position is influenced by the nucleophilicity of the substituent and the leaving group ability of hydroxy or alkoxy groups.
  • Lewis acid-mediated ether cleavage allows for controlled modification of the 4-position substituent.
  • Excess sulfur monochloride (2-10 moles per mole of cyanoformamide) is often used to drive the reaction to completion.
  • Reaction times and temperatures are interdependent; higher temperatures reduce reaction time but may increase side reactions.
  • The final piperazinyl substitution step is typically facilitated by the nucleophilic character of piperazine and may require heating to achieve good yields.

Summary Table of Preparation Steps

Step Reactants Solvent Conditions Product Notes
1 Cyanoformamide + Sulfur Monochloride DMF RT, 4 h 3-chloro-4-hydroxy-1,2,5-thiadiazole Base intermediate
2 3-chloro-4-hydroxy-1,2,5-thiadiazole + Hydrocarbonylating agent DMF 55-60 °C, variable time 3-chloro-4-alkoxy-1,2,5-thiadiazole Optional modification
3 3-chloro-4-alkoxy-1,2,5-thiadiazole + Lewis acid Toluene 60-170 °C, 1-25 h 3-chloro-4-hydroxy-1,2,5-thiadiazole Ether cleavage
4 3-chloro-4-hydroxy-1,2,5-thiadiazole + Piperazine DMF or toluene Reflux 3-chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole Final substitution
5 3-chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole + HCl Water or solvent RT Dihydrochloride salt Salt formation for stability

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride exerts its effects involves its interaction with specific molecular targets. The piperazine moiety, in particular, is known to bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Electronic Properties Solubility/Stability Applications/Reactivity
3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride Cl (C3), piperazine (C4), dihydrochloride salt Electron-deficient core; basic piperazine group High solubility in polar solvents Pharmaceutical intermediates, coordination chemistry
Bis([1,2,5]thiadiazolo)-[3,4-b;3′,4′-e]pyrazine () Fused tricyclic system with two thiadiazole rings Enhanced aromaticity; strong electron-withdrawing effect Low solubility (aromatic system) Precursor for radical anions, conductive materials
3-Morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole () Morpholine (C3), tert-butylamino-hydroxypropoxy (C4) Moderate electron deficiency; bulky substituents Soluble in alcohols (hydrochloride salt) Anti-inflammatory drug candidate
Naphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole) () Fused naphtho-bis(thiadiazole) system High electron affinity due to extended π-system Low solubility (rigid structure) Organic semiconductors, solar cells
5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole) () Bromine substituents on fused thiadiazole Enhanced reactivity (Br as leaving group) Moderate solubility in halogenated solvents Cross-coupling reactions

Key Comparisons

Electronic Properties
  • The electron-deficient 1,2,5-thiadiazole core is common across all analogs. However, substituents significantly modulate reactivity:
    • The chloro group in the target compound enables nucleophilic substitution, whereas bromo groups in TCI’s dibromo derivative () facilitate Suzuki-Miyaura cross-couplings .
    • Piperazine in the target compound introduces basicity and coordination sites, contrasting with morpholine in ’s analog, which offers less basicity but improved steric hindrance .
    • Fused systems (e.g., naphtho-bis(thiadiazole) in ) exhibit extended conjugation, lowering LUMO levels and enhancing electron transport in organic electronics .
Solubility and Stability
  • Dihydrochloride salts (target compound, ) show superior aqueous solubility compared to neutral fused thiadiazoles ().
  • Bulky substituents (e.g., tert-butylamino in ) improve stability but reduce solubility in non-polar media .

Pharmaceutical Potential

  • The morpholino-thiadiazole derivative () demonstrates anti-inflammatory activity, suggesting that the target compound’s piperazine moiety could be leveraged for drug design .

Materials Science

  • Fused bis(thiadiazole) systems () are prominent in organic semiconductors due to their low-bandgap and high electron mobility. The target compound’s simpler structure may serve as a monomer for polymerization or doping .

Reactivity Insights

  • The chloro substituent in the target compound offers a reactive site for nucleophilic aromatic substitution, analogous to bromo groups in TCI’s derivatives (). This reactivity is less pronounced in fused systems due to their stabilized aromatic cores .

Biological Activity

3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C7H10Cl2N4S
Molecular Weight: 239.15 g/mol
CAS Number: Not widely reported but related structures are documented.

The compound features a thiadiazole ring, which is known for its biological activity, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibited growth
Escherichia coliModerate activity
Candida albicansEffective inhibition

Anticancer Activity

Research has shown that thiadiazole derivatives can possess cytotoxic effects against several cancer cell lines. The presence of the piperazine moiety enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Study:
A study evaluated the cytotoxicity of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT116) cancer cells.

Cell Line IC50 (µM) Reference
MCF-75.0
HCT1163.5

The anticancer activity of this compound is hypothesized to involve:

  • Inhibition of DNA Synthesis: By interfering with nucleic acid metabolism.
  • Induction of Apoptosis: Through activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest: Particularly at the G2/M phase.

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of thiadiazole derivatives. Modifications on the piperazine ring and the thiadiazole scaffold have been shown to enhance biological activity while reducing toxicity.

SAR Analysis:

A systematic approach has identified key substituents that improve biological performance:

Substituent Effect on Activity
Electron-withdrawing groups (e.g., Cl)Increased potency against cancer cells
Alkyl substitutions on piperazineImproved solubility and bioavailability

Q & A

Q. What are the key synthetic routes for 3-chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride, and how are intermediates validated?

The synthesis typically involves nucleophilic substitution of a halogenated thiadiazole precursor with piperazine. For example, a nitro-substituted thiadiazole intermediate (e.g., 5-chloro-4-nitro-1,2,5-thiadiazole) can be reduced to an amine using iron-acetic acid in methanol, followed by piperazine introduction under basic conditions. Intermediate validation relies on LC-MS for molecular weight confirmation, 1^1H/13^13C NMR for structural elucidation, and HPLC for purity assessment (>95%) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • NMR : 1^1H NMR identifies proton environments (e.g., piperazine NH at δ 2.8–3.5 ppm, thiadiazole protons at δ 7.1–7.3 ppm). 13^13C NMR confirms carbon骨架, including thiadiazole carbons (~150–160 ppm) and piperazine carbons (~45–55 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients. Retention times are compared against reference standards .

Q. What are the critical physicochemical properties of this compound for formulation studies?

Key properties include:

  • Solubility : High solubility in polar solvents (e.g., DMSO, methanol) due to the dihydrochloride salt.
  • Stability : Hygroscopic nature requires storage at 2–8°C under inert gas (N2_2). Thermal degradation occurs above 150°C .

Q. How does the presence of the piperazine moiety influence the compound’s reactivity?

The piperazine group enhances nucleophilicity, enabling facile functionalization (e.g., acylation, alkylation). Its basicity (pKa ~9.5) also impacts solubility and salt formation, critical for bioavailability optimization .

Q. What analytical techniques are used to quantify impurities in bulk samples?

  • LC-MS/MS : Identifies trace impurities (e.g., des-chloro byproducts or unreacted intermediates).
  • ICP-OES : Detects residual metal catalysts (e.g., Fe from reduction steps) to ensure compliance with pharmacopeial limits (<10 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and binding affinity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and compute frontier orbitals (HOMO-LUMO gap ~4.2 eV). Molecular docking studies reveal interactions with biological targets (e.g., kinases or GPCRs) via hydrogen bonding with the thiadiazole ring and piperazine NH groups .

Q. What strategies minimize byproduct formation during piperazine substitution?

  • Temperature Control : Maintaining reactions at 0–5°C reduces side reactions (e.g., over-alkylation).
  • Catalyst Screening : Titanium tetrachloride enhances regioselectivity, as shown in analogous piperazine-diazepine syntheses, achieving >80% yield .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

Replacing chlorine with electron-withdrawing groups (e.g., -CF3_3) increases metabolic stability but may reduce solubility. SAR studies on thiadiazole derivatives show that chloro-substituted analogs exhibit higher enzyme inhibition (IC50_{50} < 1 μM) compared to fluoro analogs .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in yields (40–80%) arise from varying reaction scales or purification methods. Microscale flow chemistry improves reproducibility by ensuring precise stoichiometry and residence time control .

Q. How is the compound’s stability under physiological conditions assessed?

  • Forced Degradation Studies : Exposure to pH 1–13 buffers (37°C, 24 hr) identifies degradation products (e.g., hydrolysis of the thiadiazole ring).
  • Plasma Stability Assays : Incubation with human plasma (4 hr) followed by LC-MS quantifies intact compound remaining (>90% indicates suitability for in vivo studies) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride
Reactant of Route 2
3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride

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